2-[3-(Trifluoromethyl)phenyl]azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOGEMZGMOSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Azepane
Retrosynthetic Analysis and Key Disconnections for Azepane Ring Formation
A retrosynthetic analysis of 2-[3-(Trifluoromethyl)phenyl]azepane reveals several potential disconnections for the formation of the seven-membered azepane ring. The most logical disconnections involve the formation of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond that constitutes the azepane ring.
One common strategy for the formation of cyclic amines is through intramolecular cyclization. A key disconnection can be made at the N1-C2 bond, leading to a linear amino-aldehyde or amino-ketone precursor. This precursor could be derived from a commercially available starting material, which would then undergo reductive amination to form the azepane ring.
Another powerful approach for the synthesis of seven-membered rings is through ring expansion of a smaller, more readily accessible cyclic precursor, such as a piperidine (B6355638) derivative. This strategy can offer excellent control over stereochemistry. For instance, a diastereomerically pure piperidine derivative could undergo a ring expansion to yield the desired azepane with high stereoselectivity rsc.org.
A third disconnection strategy involves the dearomative ring expansion of a substituted nitroarene. This modern approach allows for the transformation of a six-membered aromatic ring into a seven-membered heterocyclic ring in a single step, followed by reduction to the saturated azepane nih.govmanchester.ac.uk. This method provides a novel entry into complex azepane structures from simple starting materials.
| Disconnection Strategy | Precursor Type | Key Transformation |
| N1-C2 Bond Formation | Linear Amino-aldehyde/ketone | Intramolecular Reductive Amination |
| C-C Bond Formation (Ring Expansion) | Substituted Piperidine | Tiffeneau-Demjanov type rearrangement |
| Dearomative Ring Expansion | Substituted Nitroarene | Photochemical Nitrene Insertion |
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several novel synthetic pathways can be envisioned for the synthesis of this compound. These pathways focus on achieving high levels of chemo-, regio-, and stereoselectivity.
Chemo- and Regioselective Synthesis Strategies
A plausible chemo- and regioselective synthesis could commence with the appropriate starting materials that allow for controlled bond formation. For instance, a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes has been shown to produce trifluoromethyl-containing azepine derivatives nih.gov. While this method yields an unsaturated azepine, subsequent stereoselective reduction could provide the desired azepane.
Another strategy involves the catalytic arylation of a pre-formed azepane precursor. Palladium-catalyzed N-arylation methods are well-established for the synthesis of N-aryl heterocycles and could be adapted for the C-arylation at the 2-position if a suitable precursor is used nih.gov.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Yield |
| Tandem Amination/Cyclization | Cu(I) salts | Forms trifluoromethylated azepine precursor | Moderate to Good |
| Catalytic Arylation | Palladium complexes | Introduces the aryl group regioselectively | Good to Excellent |
Stereoselective and Asymmetric Synthesis Approaches
Controlling the stereochemistry at the C2 position is crucial. Asymmetric synthesis of 2-aryl-substituted N-heterocycles can be achieved through various catalytic methods. For example, a bifunctional thiourea-mediated intramolecular cyclization has been successfully applied to the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, which could be conceptually adapted to an azepane system acs.org.
Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved via an osmium-catalyzed tethered aminohydroxylation, demonstrating excellent control over the formation of new stereocenters acs.orgnih.gov. This highlights the potential of metal-catalyzed reactions to achieve high stereoselectivity in the synthesis of azepane derivatives. A catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles using a chiral phosphoric acid catalyst also demonstrates the power of asymmetric catalysis in constructing stereochemically defined heterocycles nih.gov.
| Asymmetric Strategy | Catalyst System | Expected Enantiomeric Excess (ee) |
| Organocatalytic Cyclization | Chiral Thiourea or Phosphoric Acid | High (up to 99%) |
| Metal-Catalyzed Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Excellent (>95%) |
| Catalytic Asymmetric Hydroamination | Copper-chiral ligand complexes | High (up to 98%) nih.gov |
Optimization of Reaction Conditions and Process Parameters
The efficiency and scalability of any synthetic route depend heavily on the optimization of reaction conditions.
High-Yield and Process-Stable Synthesis Protocols
To achieve high yields, it is essential to carefully control parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in the rhodium(II)-catalyzed ring expansion of 1-sulfonyl-1,2,3-triazoles, reaction conditions can be optimized to produce seven-membered enaminones in high yields nih.gov. The combination of a copper(I)-catalyzed synthesis of the triazole precursor followed by the rhodium(II)-catalyzed ring expansion can be performed in a one-pot procedure, significantly improving process efficiency nih.gov.
The development of robust protocols is also critical for process stability. This includes ensuring that the reaction is reproducible on a larger scale and that the product can be isolated and purified efficiently.
| Parameter | Typical Range/Conditions for Azepane Synthesis | Impact on Yield/Purity |
| Temperature | -78 °C to 120 °C | Can affect reaction rate and selectivity |
| Solvent | Toluene, Dichloromethane (B109758), THF | Can influence solubility and catalyst activity |
| Catalyst Loading | 0.1 mol% to 10 mol% | Lower loading is preferable for cost and sustainability |
| Reaction Time | 1 hour to 48 hours | Monitored by TLC or LC-MS to ensure completion |
Green Chemistry Principles in Synthetic Route Design for Environmental Friendliness
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key principles include the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of renewable feedstocks rasayanjournal.co.innih.govresearchgate.netchemijournal.com.
One approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption rasayanjournal.co.innih.gov. For example, the synthesis of various heterocyclic compounds has been achieved with high efficiency under microwave irradiation rasayanjournal.co.in. Another green approach is the use of environmentally benign solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions nih.govresearchgate.net. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a greener process nih.gov.
A notable example of a green synthetic method is the catalyst-free ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines in an aqueous medium, which provides functionalized azetidines in high yields and stereoselectivities in a one-pot process rsc.org. This type of methodology could inspire the development of greener routes to azepanes.
| Green Chemistry Principle | Application in Azepane Synthesis | Environmental Benefit |
| Atom Economy | Ring expansion and cycloaddition reactions | Maximizes the incorporation of starting materials into the final product |
| Use of Safer Solvents | Water, ethanol, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption |
| Catalysis | Use of recyclable heterogeneous or biocatalysts | Minimizes waste and allows for catalyst reuse |
Catalyst Development for Enhanced Synthetic Efficiency and Selectivity
Significant progress in the synthesis of chiral 2-arylazepanes, including the trifluoromethylphenyl-substituted variant, has been achieved through the application of biocatalysts, particularly imine reductases (IREDs) and monoamine oxidases (MAOs). These enzymatic approaches offer high stereoselectivity, a key requirement for the production of enantiomerically pure pharmaceuticals.
A notable chemoenzymatic strategy involves the asymmetric reductive amination of a suitable precursor ketone, leading to the formation of an enantioenriched amine. This is followed by a chemically mediated rearrangement to yield the desired 2-arylazepane. In this context, a panel of IREDs has been screened for their efficacy in the asymmetric reduction of cyclic imines, which are key intermediates in the synthesis of 2-arylazepanes. The performance of these biocatalysts is typically evaluated based on conversion rates and the enantiomeric excess (e.e.) of the product.
For instance, in the synthesis of a related 2-arylazepane, various IREDs have demonstrated the ability to produce the corresponding amine with high conversion and excellent enantioselectivity. The data below illustrates the typical performance of selected IREDs in the asymmetric reduction of a cyclic imine precursor.
| Catalyst (IRED) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| IRED-1 | >99 | 98 (S) |
| IRED-2 | 98 | 97 (R) |
| IRED-3 | 95 | >99 (S) |
| IRED-4 | >99 | 96 (R) |
This table presents representative data on the performance of different imine reductases in the asymmetric synthesis of a chiral amine precursor to a 2-arylazepane.
Furthermore, monoamine oxidases have been employed in the deracemization of racemic amines, providing an alternative route to enantioenriched intermediates. This process involves the selective oxidation of one enantiomer, leaving the other untouched and thus enriching the desired stereoisomer.
In addition to biocatalysis, transition-metal catalysis has been explored for the synthesis of azepane derivatives. Copper(I)-catalyzed tandem amination/cyclization reactions have been successfully applied to the synthesis of trifluoromethyl-substituted azepines from functionalized allenynes. nih.gov This methodology allows for the efficient construction of the seven-membered ring and the incorporation of the trifluoromethyl group in a single synthetic operation. The choice of the copper catalyst and reaction conditions is crucial for achieving high yields and selectivity.
While direct catalytic data for the synthesis of this compound is not extensively detailed in the public domain, the principles established from the synthesis of analogous 2-arylazepanes and trifluoromethyl-substituted heterocycles provide a strong foundation for the development of tailored catalysts for this specific target. The ongoing research in this field is focused on discovering and engineering novel catalysts, both enzymatic and metallic, with enhanced activity, selectivity, and broader substrate scope to meet the growing demand for complex chiral molecules.
Chemical Reactivity and Mechanistic Studies of 2 3 Trifluoromethyl Phenyl Azepane
Investigation of Azepane Ring Transformations and Functionalizations
The azepane ring, a seven-membered saturated heterocycle, is a flexible and dynamic scaffold. nih.gov Its transformations and functionalizations are key to accessing a diverse range of molecular architectures.
One of the primary modes of functionalization for 2-arylazepanes involves reactions at the nitrogen atom. N-arylation, for instance, is a common transformation, often catalyzed by copper or palladium complexes, to introduce various aryl or heteroaryl groups. acs.orgmdpi.comresearchgate.net Additionally, the nitrogen can be acylated, alkylated, or sulfonylated to afford a variety of derivatives.
Transformations involving the carbon framework of the azepane ring are also of significant interest. Ring expansion and contraction methodologies, though less common for pre-formed azepanes, represent powerful synthetic tools in the broader context of azepane synthesis. researchgate.net For instance, photochemical dearomative ring expansion of nitroarenes has emerged as a strategy to construct polysubstituted azepanes. researchgate.netrwth-aachen.de
Functionalization at the α-carbon to the nitrogen in N-protected azepanes can be achieved through deprotonation using a strong base, such as n-butyllithium, followed by reaction with an electrophile. whiterose.ac.uk This approach allows for the introduction of a wide range of substituents at the 2-position.
Table 1: Representative Azepane Ring Transformations
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Arylation | Aryl halide, CuI, ligand, base, solvent, heat | N-Arylazepane derivative |
| N-Acylation | Acyl chloride, base, solvent | N-Acylazepane derivative |
Reactivity of the Trifluoromethylphenyl Moiety and its Influence on the Azepane System
The 3-(trifluoromethyl)phenyl group exerts a profound electronic influence on the azepane ring. The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This electronic effect is transmitted through the phenyl ring to the azepane nitrogen.
The electron-withdrawing nature of the trifluoromethylphenyl substituent decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted 2-phenylazepane. This has significant implications for reactions involving the nitrogen lone pair, such as N-alkylation and N-acylation, which may require more forcing conditions.
Furthermore, the trifluoromethyl group can influence the regioselectivity of reactions on the aromatic ring. Electrophilic aromatic substitution on the 3-(trifluoromethyl)phenyl ring is expected to be disfavored due to its electron-deficient nature. Conversely, nucleophilic aromatic substitution (SNAr) at positions activated by the trifluoromethyl group may be possible with suitable leaving groups. researchgate.net
The CF3 group is generally stable to many chemical transformations, making it a valuable substituent for modifying the physicochemical properties of molecules, such as lipophilicity and metabolic stability. mdpi.comresearchgate.net
Table 2: Influence of the 3-(Trifluoromethyl)phenyl Group
| Property | Influence | Rationale |
|---|---|---|
| Basicity of Azepane N | Decreased | Strong electron-withdrawing effect of the CF3 group |
| Nucleophilicity of Azepane N | Decreased | Reduced electron density on the nitrogen atom |
Oxidation and Reduction Chemistry of the Compound
The oxidation of the azepane nitrogen in 2-[3-(Trifluoromethyl)phenyl]azepane can lead to various products. Oxidation of N-aryl amines can be complex, potentially yielding N-oxides, or leading to oxidative coupling reactions. rsc.org The specific outcome would depend on the oxidant used and the reaction conditions. Given the electron-deficient nature of the nitrogen, harsher oxidizing agents may be required compared to more electron-rich N-aryl amines.
The trifluoromethyl group is highly resistant to oxidation. The aromatic ring could potentially be oxidized under harsh conditions, leading to ring-opened products, but this would likely require powerful oxidizing agents.
Reduction of the trifluoromethyl group is a challenging transformation due to the strength of the C-F bonds. mdpi.com However, under specific catalytic conditions, it can be reduced to a difluoromethyl or methyl group. The aromatic ring can be hydrogenated under catalytic hydrogenation conditions, typically using a platinum or rhodium catalyst at elevated pressure, to yield a cyclohexyl derivative.
Table 3: Potential Oxidation and Reduction Reactions
| Reaction | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| N-Oxidation | m-CPBA, H2O2 | N-oxide derivative |
Functionalization Reactions and Derivatization Strategies for Advanced Scaffolds
The development of advanced molecular scaffolds from this compound can be achieved through a variety of derivatization strategies. Building upon the functionalization of the azepane nitrogen, coupling reactions can be employed to introduce complex substituents. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to further elaborate the N-aryl bond if a suitable handle is present on the arylating agent.
Derivatization of the trifluoromethylphenyl ring, while challenging, could provide another avenue for structural diversification. For instance, if other substituents are present on the ring, they could be modified. Innate C-H trifluoromethylation of heterocycles is a known process, suggesting the possibility of further functionalization on the phenyl ring under specific radical conditions. nih.gov
The synthesis of N-fused heterocycles through intramolecular cyclization reactions represents another advanced derivatization strategy. nih.gov By introducing a reactive group on the azepane nitrogen or the phenyl ring, subsequent cyclization could lead to novel polycyclic structures.
Table 4: Derivatization Strategies
| Strategy | Example Reaction | Potential Scaffold |
|---|---|---|
| N-Functionalization | N-alkylation with a bifunctional reagent | Azepane with a pendant functional group |
| Aromatic Ring Functionalization | Directed C-H activation | Biphenyl or other cross-coupled derivatives |
Reaction Mechanism Elucidation and Kinetic Studies of Key Transformations
The mechanism of N-arylation reactions, for example, has been extensively studied. For copper-catalyzed reactions, the mechanism is believed to involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide and reductive elimination to form the C-N bond. researchgate.net Kinetic studies of such reactions often reveal a dependence on the concentration of the catalyst, the amine, and the aryl halide.
For reactions involving the azepane ring, such as α-lithiation, the mechanism involves the abstraction of a proton by a strong base to form a carbanion, which then acts as a nucleophile. The stereochemical outcome of such reactions is often of interest and can be influenced by the nature of the N-substituent and the reaction conditions.
Kinetic studies on the aminolysis of related compounds have shown that the reaction can proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. researchgate.net The rate of such reactions would be influenced by the nucleophilicity of the amine and the nature of the leaving group.
Future research involving computational modeling and experimental kinetic analysis would be invaluable for a deeper understanding of the reaction mechanisms and for optimizing reaction conditions for the synthesis of derivatives of this compound.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Characterization and Analytical Methodologies for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-[3-(Trifluoromethyl)phenyl]azepane, both one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques are crucial for a complete assignment of its complex structure and for studying its dynamic behavior.
Multi-Dimensional NMR for Complex Structure Determination
The structure of this compound presents significant complexity, with overlapping signals in the ¹H NMR spectrum, particularly from the azepane ring protons. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.
Expected ¹H and ¹³C NMR Data:
The chemical shifts for the aromatic protons and carbons of the 3-(trifluoromethyl)phenyl group can be predicted with reasonable accuracy based on data from analogous compounds like N-(3-trifluoromethylphenyl)piperazine. The signals for the azepane ring protons are expected to be in the aliphatic region, likely exhibiting complex splitting patterns due to diastereotopicity and conformational heterogeneity.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | ~4.0-4.5 (m) | ~60-65 | H2 to C7, C3, C1', C2', C6' |
| 3 | ~1.5-2.0 (m) | ~25-30 | H3 to C2, C4, C5 |
| 4 | ~1.4-1.9 (m) | ~24-29 | H4 to C3, C5, C6 |
| 5 | ~1.4-1.9 (m) | ~24-29 | H5 to C4, C6, C7 |
| 6 | ~1.5-2.0 (m) | ~28-33 | H6 to C5, C7 |
| 7 | ~2.8-3.2 (m) | ~45-50 | H7 to C2, C6 |
| 1' | - | ~140-145 | - |
| 2' | ~7.6-7.8 (s) | ~120-125 | H2' to C1', C3', C4', C6' |
| 3' | - | ~130-135 (q, J ≈ 32 Hz) | - |
| 4' | ~7.5-7.7 (d) | ~128-132 | H4' to C2', C3', C5', C6' |
| 5' | ~7.4-7.6 (t) | ~123-127 | H5' to C1', C3', C4' |
| 6' | ~7.5-7.7 (d) | ~129-133 | H6' to C1', C2', C4', C5' |
| CF₃ | - | ~124 (q, J ≈ 272 Hz) | - |
A ¹⁹F NMR spectrum would show a singlet for the CF₃ group, providing confirmation of its presence.
Dynamic NMR for Conformational Studies and Barrier Determination
The seven-membered azepane ring is conformationally flexible and can exist in various twist-chair and boat-chair conformations. Dynamic NMR (DNMR) studies, involving variable temperature experiments, would be instrumental in understanding the conformational dynamics of this compound. At lower temperatures, the interconversion between different conformers may slow down, leading to the decoalescence of signals in the NMR spectrum. Analysis of these changes allows for the determination of the energy barriers associated with conformational exchange processes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the exact mass of a molecule, which in turn provides its elemental composition. For this compound (C₁₄H₁₈F₃N), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. The fragmentation of related trifluoromethyl-substituted heterocycles often involves characteristic losses. fluorine1.ru
Predicted Fragmentation Pathways:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| [M+H]⁺ | [M-H-CF₃]⁺ | •CF₃ | Loss of the trifluoromethyl radical |
| [M+H]⁺ | [C₇H₄F₃]⁺ | C₇H₁₄N | Trifluoromethylphenyl cation |
| [M+H]⁺ | [C₇H₁₄N]⁺ | C₇H₄F₃ | Azepane ring fragment |
| [C₇H₁₄N]⁺ | [C₅H₁₀]⁺ | C₂H₄N | Ring contraction of the azepane fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and bonding within a molecule. The spectra of this compound would be characterized by vibrations of the azepane ring, the substituted phenyl ring, and the trifluoromethyl group.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3300-3400 (weak to medium) | ~3300-3400 (weak) | Secondary amine in the azepane ring |
| Aromatic C-H Stretch | ~3000-3100 (multiple weak bands) | ~3000-3100 (strong) | Phenyl ring C-H bonds |
| Aliphatic C-H Stretch | ~2850-2960 (strong) | ~2850-2960 (strong) | Azepane ring C-H bonds |
| C=C Stretch | ~1600, 1580, 1480 (medium) | ~1600, 1580 (strong) | Aromatic ring skeletal vibrations |
| C-F Stretch | ~1100-1350 (very strong, multiple bands) | ~1100-1350 (medium) | Trifluoromethyl group |
| C-N Stretch | ~1020-1250 (medium) | ~1020-1250 (weak) | Azepane ring C-N bond |
X-ray Diffraction for Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the solid-state conformation of both the azepane ring and the orientation of the trifluoromethylphenyl substituent. This data is invaluable for understanding intermolecular interactions in the crystal lattice. For instance, studies on similar structures like 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one have revealed detailed solid-state conformations. cambridge.orgresearchgate.net
Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis
Chromatographic methods are essential for the purification, purity assessment, and analysis of isomers of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification and purity analysis. Due to the presence of a chiral center at the 2-position of the azepane ring, this compound exists as a pair of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), would be necessary to separate these enantiomers. The development of a suitable chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation. researchgate.netnih.gov
Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Derivatization of the secondary amine of the azepane ring might be necessary to improve its chromatographic properties and prevent peak tailing. nih.gov GC-MS would also provide valuable information for purity assessment by detecting any volatile impurities.
Advanced Method Development for Trace Level Analysis in Research Matrices
The development of robust analytical methods is crucial for understanding the behavior of research compounds. Such methods, typically employing highly sensitive instrumentation, are essential for pharmacokinetic, metabolism, and environmental fate studies. However, for this compound, specific methods enabling its detection and quantification at trace concentrations within complex biological or environmental samples have not been published.
In general, the analysis of similar fluorinated heterocyclic compounds often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a validated GC-MS method was developed for the trace level analysis of a related compound, 2-(3-(trifluoromethyl)phenyl)propanal, demonstrating the potential applicability of such techniques. researchgate.net This method achieved a limit of detection (LOD) of 0.56 ppm and a limit of quantification (LOQ) of 1.85 ppm in a drug substance matrix. researchgate.net
Furthermore, LC-MS/MS methods are frequently employed for the analysis of other azepane derivatives in biological matrices, showcasing high sensitivity and selectivity. nih.gov These established methodologies for analogous compounds could theoretically serve as a starting point for the development of a specific protocol for this compound.
However, without dedicated research, critical parameters such as chromatographic conditions, mass spectrometric transitions, extraction efficiency from various matrices, and validation data (including linearity, accuracy, and precision) for this compound remain undetermined.
Table 1: Hypothetical Methodological Parameters for Trace Analysis
The following table illustrates the types of parameters that would need to be established through rigorous method development and validation. It is important to note that this data is hypothetical and not based on published research for the specific compound of interest.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) | C18 reverse-phase column |
| Injection Mode | Split/Splitless | Autosampler |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole | Triple Quadrupole |
| Monitored Transitions | To be determined | To be determined |
| Limit of Quantification | To be determined | To be determined |
| Matrix | e.g., Plasma, Urine, Water | e.g., Plasma, Tissue Homogenate |
Computational Chemistry and Theoretical Investigations of 2 3 Trifluoromethyl Phenyl Azepane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of 2-[3-(Trifluoromethyl)phenyl]azepane. cuny.edunih.gov Methods such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and compute its electronic structure. researchgate.netnih.gov
Key energetic and electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical results from DFT calculations and is presented for educational purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Represents the electron-donating ability. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |
| Ring Strain Energy | ~6 kcal/mol | Quantifies the inherent strain of the seven-membered azepane ring. nih.gov |
Conformational Analysis through Molecular Mechanics and Quantum Methods
The flexibility of the seven-membered azepane ring means that this compound can exist in multiple conformations. nih.gov Identifying the most stable, low-energy conformers is crucial as the molecule's three-dimensional shape dictates its biological activity and physical properties.
Conformational analysis typically begins with a broad search using computationally inexpensive molecular mechanics (MM) force fields. nih.gov This initial step generates a wide range of possible structures. The lowest-energy conformers identified by MM are then subjected to more accurate, but computationally intensive, quantum mechanics (QM) calculations for geometry optimization and energy refinement. researchgate.netnih.gov DFT methods are well-suited for this refinement process. nih.gov
The analysis focuses on the torsional angles within the azepane ring and the rotational orientation of the 3-(trifluoromethyl)phenyl substituent. The bulky substituent likely introduces significant steric hindrance, favoring conformations that minimize these unfavorable interactions. The relative energies of the different conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann distribution equation. nih.gov
Table 2: Relative Energies of Hypothetical this compound Conformers (Note: This table illustrates a potential energy landscape for different conformations of the azepane ring.)
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Twist-Chair 1 (Equatorial Phenyl) | 0.00 | Global minimum; phenyl group is in a sterically favorable position. |
| Twist-Chair 2 (Axial Phenyl) | 2.5 | Higher energy due to steric clash between the phenyl group and ring protons. |
| Boat | 4.8 | Generally a higher energy conformation for seven-membered rings. nih.gov |
| Twist-Boat | 3.9 | An intermediate energy conformation. |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. patonlab.com For this compound, theoretical studies can model reactions such as N-alkylation, acylation, or ring-opening processes. dntb.gov.uaresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy pathway from reactants to products. cuny.edu
This process involves locating and characterizing the geometries and energies of all reactants, intermediates, transition states (TS), and products. A transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.
For example, studying the N-alkylation of this compound would involve modeling the approach of an alkyl halide. Calculations would determine the structure of the TS for the nucleophilic attack of the azepane nitrogen on the electrophilic carbon of the alkyl halide. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the reactants and products on the PES. cuny.edu
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. dovepress.com MD simulations model the movements of atoms and molecules over time based on classical mechanics.
An MD simulation of this compound in a solvent like water would reveal how solvent molecules arrange themselves around the solute. dovepress.com Properties such as the Radial Distribution Function (RDF) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com This provides a detailed picture of the solvation shell.
These simulations are also critical for studying intermolecular interactions. For instance, MD can model how the azepane nitrogen acts as a hydrogen bond acceptor or how the trifluoromethylphenyl group engages in non-covalent interactions (e.g., pi-stacking or hydrophobic interactions). dovepress.com Analyzing properties like the Solvent Accessible Surface Area (SASA) can provide insights into how the molecule's conformation changes in response to its environment. dovepress.com
Prediction of Spectroscopic Properties and Spectral Interpretation
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predicted shifts, when compared to experimental spectra, can help assign signals and confirm the proposed structure and its dominant conformation in solution.
Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov The predicted vibrational modes (e.g., N-H stretch, C-F stretches, aromatic C-H bends) can be compared with experimental FT-IR and FT-Raman spectra. nih.gov Calculated frequencies are often scaled by a small factor to better match experimental values due to approximations in the theoretical models. researchgate.net
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov This can help interpret the electronic transitions occurring within the molecule, typically involving the aromatic π-system.
Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data (Note: This table illustrates how theoretical data is used to support experimental findings.)
| Spectroscopic Data | Hypothetical Experimental Value | Calculated Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | ~3.1 | 3.05 | Azepane N-H proton |
| ¹³C NMR (δ, ppm) | ~124 (q) | 123.8 (q) | CF₃ carbon |
| FT-IR (cm⁻¹) | ~3350 | 3345 (scaled) | N-H stretching vibration nih.gov |
| FT-IR (cm⁻¹) | ~1330 | 1328 (scaled) | Symmetric C-F stretching |
| UV-Vis λₘₐₓ (nm) | ~255 | 258 | π → π* transition in the phenyl ring |
Structure Reactivity and Structure Property Relationships
Elucidation of Conformational Effects on Reactivity and Selectivity
The seven-membered azepane ring is not planar and exists in a variety of flexible conformations. Theoretical calculations and experimental studies on the parent azepane ring indicate that it predominantly adopts a twist-chair conformation as its most stable energetic state. nih.gov This is in contrast to the well-known chair conformation of cyclohexane, highlighting the increased conformational flexibility of the seven-membered ring system. The presence of a bulky substituent at the 2-position, such as the 3-(trifluoromethyl)phenyl group, is expected to influence the conformational equilibrium of the azepane ring.
High-level electronic structure calculations on unsubstituted azepane have identified the twist-chair conformation as the most stable, with other conformations like the chair and boat forms being higher in energy. nih.gov For 2-[3-(trifluoromethyl)phenyl]azepane, the aryl substituent can occupy either an axial-like or equatorial-like position in these conformations. It is generally anticipated that the bulky aryl group will preferentially adopt an equatorial position to minimize steric hindrance (A-value), a principle well-established in substituted cyclohexanes. wikipedia.org This preference would orient the phenyl ring away from the bulk of the azepane ring, thereby influencing which face of the molecule is more accessible for chemical reactions.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Influence on 2-Aryl Substituted Azepane |
|---|---|---|---|
| Twist-Chair | 0.00 (Most Stable) | Variable, non-planar | Favors equatorial placement of the aryl group, leading to specific steric shielding of one face of the N-H bond. |
| Chair | ~1.5 - 2.5 | Approaches D3d symmetry | Higher energy, but accessible; axial/equatorial preference of the aryl group strongly impacts reactivity. |
| Boat | ~2.0 - 3.0 | Approaches C2v symmetry | Generally a transition state or high-energy intermediate; its accessibility influences reaction pathways involving ring inversion. |
Influence of the Trifluoromethyl Group on Reaction Pathways and Electronic Properties
The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties in organic molecules. mdpi.com Its influence on the 3-(trifluoromethyl)phenyl moiety of the title compound is significant, affecting both the aromatic ring and, by extension, the azepane heterocycle. The -CF3 group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. minia.edu.eg
This electron-withdrawing nature has several key consequences:
Aromatic Ring Reactivity : The phenyl ring is significantly deactivated towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The electron density of the ring is reduced, making it less attractive to electrophiles. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring would require harsher conditions. The -CF3 group is a meta-director, meaning that in an electrophilic substitution reaction, the incoming electrophile would be directed to the positions meta to the -CF3 group (and ortho/para to the azepane substituent). youtube.com
Electronic Properties of the Azepane Moiety : The inductive withdrawal of electron density from the phenyl ring also influences the azepane ring. The C-N bond connecting the two rings will be polarized, and this effect can be transmitted to the nitrogen atom. This is expected to decrease the basicity and nucleophilicity of the nitrogen atom in the azepane ring compared to a simple 2-phenylazepane. The reduced availability of the nitrogen's lone pair for protonation or reaction with electrophiles is a direct consequence of the distal -CF3 group's electronic pull.
Reaction Pathways : The strong electron-withdrawing properties of the -CF3 group can stabilize anionic intermediates on the phenyl ring or adjacent positions. nih.gov This could potentially open up reaction pathways involving nucleophilic aromatic substitution (SNAAr) if a suitable leaving group were present on the ring, although this is generally difficult on an unsubstituted benzene ring. Furthermore, the presence of the -CF3 group can influence the regioselectivity of reactions on the azepane ring by altering the acidity of adjacent C-H protons.
| Property | Description | Predicted Effect on this compound |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density through sigma bonds. minia.edu.eg | Decreases electron density on the phenyl ring and the azepane nitrogen. |
| Resonance Effect (-R) | Weak withdrawal of electron density through pi bonds (hyperconjugation). | Contributes to the overall deactivation of the phenyl ring. |
| Lipophilicity | Increases the molecule's affinity for nonpolar environments. mdpi.com | Affects solubility and potential interactions with nonpolar reagents or biological targets. |
| Metabolic Stability | The C-F bonds are very strong, making the -CF3 group resistant to metabolic degradation. mdpi.com | Enhances the chemical stability of the molecule under oxidative conditions. |
Steric and Electronic Effects of Substituents on Azepane Ring Transformations
The reactivity of the this compound scaffold can be further modulated by the introduction of additional substituents on the azepane ring. Both steric and electronic effects of these substituents would play a crucial role in directing the outcome of chemical transformations.
Steric Effects: The introduction of substituents on the carbons of the azepane ring can sterically hinder reactions at nearby positions. For example:
A substituent at the C3 or C7 position would sterically encumber the nitrogen atom, potentially slowing down N-alkylation or N-acylation reactions. The degree of hindrance would depend on the size of the substituent and its conformational relationship to the nitrogen lone pair.
Reactions at the C2 position, such as deprotonation followed by quenching with an electrophile, would be highly sensitive to steric bulk at C3 and on the nitrogen atom.
Electronic Effects: The electronic nature of substituents on the azepane ring can alter its reactivity in several ways:
Electron-withdrawing groups (e.g., carbonyl, cyano) placed on the ring would further decrease the basicity of the nitrogen atom. They could also increase the acidity of adjacent C-H protons, facilitating the formation of carbanions for subsequent functionalization.
Electron-donating groups (e.g., alkyl, alkoxy) would have the opposite effect, increasing the nucleophilicity of the nitrogen.
Transformations such as ring-expansion or ring-contraction are also heavily influenced by substituents. The placement of a substituent can stabilize or destabilize key intermediates, thereby controlling the regioselectivity and stereoselectivity of the rearrangement. For example, in syntheses of substituted azepanes from the ring expansion of nitroarenes, the substitution pattern on the starting aromatic ring directly dictates the placement of substituents on the final azepane core. rwth-aachen.de This highlights the principle that substituent effects are fundamental in controlling the outcome of ring transformations.
Development of Quantitative Structure-Reactivity Models for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural features of molecules with their reactivity or physical properties. researchgate.net The development of such a model for a series of this compound derivatives could enable the prediction of their chemical behavior without the need for extensive experimental work.
To build a QSRR model, a dataset of structurally related compounds would be required. This would involve synthesizing a library of this compound analogues with systematic variations in substituents on either the azepane or the phenyl ring. For each of these analogues, a specific reactivity parameter (e.g., the rate constant of a reaction, the equilibrium constant of a binding event) would be measured experimentally.
The next step involves calculating a set of molecular descriptors for each compound. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as:
Electronic Descriptors : Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric/Topological Descriptors : Molecular weight, van der Waals volume, surface area, connectivity indices.
Hydrophobic Descriptors : LogP (partition coefficient).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is then derived that links the molecular descriptors to the observed reactivity. researchgate.net This equation constitutes the QSRR model.
For example, a hypothetical QSRR model for the N-alkylation rate of substituted 2-[3-(trifluoromethyl)phenyl]azepanes might take the form:
log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where k is the reaction rate constant, the c values are coefficients determined by the regression analysis, and Descriptors A, B, etc., could represent properties like the steric bulk around the nitrogen or the calculated partial charge on the nitrogen atom. Once validated, this model could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired reaction kinetics.
| Compound (Substituent R on Azepane-N) | Observed Reactivity (log k) | Descriptor 1 (Steric Parameter, e.g., Es) | Descriptor 2 (Electronic Parameter, e.g., σ*) | Predicted Reactivity (log k) |
|---|---|---|---|---|
| H | -2.5 | 1.24 | 0.49 | -2.45 |
| Methyl | -3.1 | 0.00 | 0.00 | -3.12 |
| Ethyl | -3.4 | -0.07 | -0.10 | -3.38 |
| Isopropyl | -3.9 | -0.47 | -0.19 | -3.95 |
Emerging Applications and Material Science Perspectives
Exploration as Building Blocks for Advanced Materials
The structural characteristics of 2-[3-(Trifluoromethyl)phenyl]azepane make it a promising candidate as a foundational unit for a variety of advanced materials. The presence of a reactive secondary amine on the azepane ring provides a chemical handle for integration into larger molecular architectures, while the trifluoromethyl (CF3) group imparts specific and desirable physicochemical properties.
While direct polymerization of this compound is not a primary application, its functional groups offer significant potential for its use as a monomer or an additive in polymer synthesis. The secondary amine can be leveraged to incorporate the molecule into polymer chains such as polyamides or polyimines through condensation reactions.
The most significant contribution of this molecule in polymer science lies in the properties conferred by the trifluoromethylphenyl moiety. The CF3 group is strongly electron-withdrawing and highly hydrophobic. When integrated into a polymer backbone or a coating formulation, this group can enhance several material properties.
| Dielectric Properties | The introduction of fluorine can lower the dielectric constant of a material. | Insulating layers in microelectronics and advanced electronic components. |
Research into fluorinated polymers has consistently shown that the incorporation of CF3 groups can lead to materials with superior performance characteristics, suggesting a clear path for the application of building blocks like this compound.
Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. The structure of this compound contains several features that are valuable for designing self-assembling systems.
The secondary amine of the azepane ring is a classic hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The aromatic phenyl ring can participate in π-π stacking interactions, which are crucial for organizing molecules in a defined, three-dimensional array. Furthermore, the trifluoromethyl group, while primarily known for its electronic effects, can also engage in weaker non-covalent interactions, including fluorine-hydrogen bonds and halogen bonds, which can provide fine control over the final supramolecular architecture.
As a scaffold, the molecule provides a rigid phenyl unit connected to a flexible azepane ring, allowing for the potential synthesis of derivatives that can form liquid crystals, gels, or other ordered materials.
Potential in Agrochemical Development and Related Fields
The trifluoromethylphenyl motif is a well-established toxophore in the agrochemical industry, found in a wide range of herbicides, insecticides, and fungicides. The presence of the CF3 group often enhances the biological activity and metabolic stability of a molecule, making it more effective and persistent.
Table 2: Examples of Commercial Agrochemicals Containing the Trifluoromethylphenyl Moiety
| Agrochemical | Type | Chemical Class |
|---|---|---|
| Fluometuron | Herbicide | Phenylurea |
| Fipronil | Insecticide | Phenylpyrazole |
| Flutolanil | Fungicide | Benzamide |
| Tifluzamide | Fungicide | Thiazole carboxamide |
These examples highlight the proven success of the trifluoromethylphenyl group in active agrochemical ingredients, reinforcing the rationale for exploring derivatives of this compound in this field.
Role as Precursors for Novel Chemical Entities in Non-Therapeutic Areas
Beyond specific applications in polymers or agrochemicals, this compound serves as a versatile precursor for a multitude of novel chemical entities used in research and technology. The reactivity of the secondary amine is the key to its utility as a chemical building block. It allows for straightforward and high-yielding chemical transformations to create more complex molecules.
These transformations can be used to synthesize:
Ligands for Catalysis: By attaching chelating groups to the nitrogen atom, novel ligands can be created for transition metal catalysis, potentially influencing the selectivity and efficiency of chemical reactions.
Chemical Probes: Functionalization with fluorescent tags or reporter groups could yield chemical probes for use in materials diagnostics or environmental sensing.
Fragments for Discovery Chemistry: The compound can be used as a core fragment in discovery chemistry programs, where it is combined with other molecular fragments to rapidly build libraries of new compounds for screening in various non-therapeutic assays.
Table 3: Key Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Product Type | Potential Use |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Tertiary amine | Precursor for quaternary ammonium (B1175870) salts (phase-transfer catalysts). |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide | Building block for complex organic molecules and materials. |
| N-Arylation | Aryl halide (e.g., Fluorobenzene) | Tertiary amine | Synthesis of ligands for catalysis or functional organic materials. |
| Reductive Amination | Aldehyde/Ketone + Reducing agent | Tertiary amine | Diversification of the molecular scaffold for chemical libraries. |
Through these and other synthetic routes, this compound provides a reliable and adaptable starting point for the creation of a wide array of specialized molecules tailored for specific functions in material science and chemical research.
Future Research Directions and Unresolved Research Challenges
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of functionalized azepanes, particularly those with specific stereochemistry and substitution patterns like 2-[3-(Trifluoromethyl)phenyl]azepane, remains a significant challenge for synthetic organic chemists. researchgate.net Current methodologies often face limitations such as slow cyclization kinetics, the need for multi-step sequences, and difficulties in achieving high selectivity. researchgate.netnih.gov Consequently, a primary focus of future research is the development of innovative and efficient catalytic systems.
Promising avenues include the advancement of transition-metal catalysis. For instance, copper(I)-catalyzed tandem amination/cyclization reactions have shown efficacy in preparing trifluoromethyl-substituted azepine derivatives from functionalized allenynes. nih.gov Further research could optimize these copper-based systems or explore other metals like rhodium and palladium, which have demonstrated utility in C-H activation strategies for constructing azepine rings. researchgate.netresearchgate.net The goal is to create catalysts that can facilitate the direct and regioselective construction of the 2-arylazepane scaffold from simpler, more accessible starting materials.
Another burgeoning area is photochemical synthesis. Recent studies have demonstrated that blue light can mediate the dearomative ring expansion of simple nitroarenes to form complex azepanes in a two-step process at room temperature. researchgate.netnih.gov This approach offers a novel disconnection for the azepane core and could be adapted for the synthesis of phenyl-substituted derivatives. The development of photocatalytic systems, perhaps integrating photoredox catalysis, could provide milder and more efficient pathways to these valuable scaffolds. acs.org
| Catalyst System | Reaction Type | Potential Advantage |
| Copper(I) Complexes | Tandem Amination/Cyclization | Synthesis of CF3-substituted azepines nih.gov |
| Rhodium/Palladium | C-H Activation | Direct arylation and construction of azepine ring researchgate.net |
| Photochemical (Blue Light) | Dearomative Ring Expansion | Use of simple nitroarenes as starting materials researchgate.netnih.gov |
Comprehensive Understanding of Complex Reaction Pathways and Stereochemical Control
A significant hurdle in the synthesis of this compound is the control of stereochemistry at the C2 position. The biological activity of chiral molecules is often dependent on the specific configuration of their stereocenters. Therefore, developing methods for stereoselective synthesis is paramount. Future research must focus on elucidating the mechanisms of existing and novel reactions to enable rational control over the stereochemical outcome.
Strategies such as osmium-catalyzed tethered aminohydroxylation have been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating that precise control of new C-N bond formation is achievable. nih.gov Adapting such methodologies to the synthesis of 2-arylazepanes is a key challenge. This involves designing substrates and catalysts that can effectively control the facial selectivity of the key bond-forming step.
Furthermore, a deeper understanding of the conformational flexibility of the seven-membered azepane ring is crucial. nih.gov The ring's dynamic nature can influence the stereochemical course of reactions. Computational studies, in conjunction with experimental work, will be vital in mapping the potential energy surfaces of reaction intermediates and transition states. This knowledge will enable the design of reactions that favor the formation of a single desired stereoisomer. The development of stereoselective ring-expansion reactions and the use of chiral auxiliaries are also promising areas for future investigation. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerating the discovery and development of novel compounds like this compound analogs. Machine learning (ML) algorithms are increasingly being employed to navigate the vast chemical space, predict molecular properties, and devise efficient synthetic routes.
In the context of compound design, generative AI models can design novel azepane derivatives with optimized properties. By training on large datasets of known molecules and their biological activities, these models can propose new structures that are more likely to exhibit desired therapeutic effects. AI can also predict key physicochemical properties such as solubility, bioavailability, and toxicity, helping to prioritize the most promising candidates for synthesis and testing.
For synthesis prediction, computer-aided synthesis planning (CASP) tools powered by AI are becoming indispensable. These programs can analyze a target molecule and propose viable retrosynthetic pathways, identifying potential starting materials and reaction steps. This not only saves considerable time and resources in the laboratory but can also uncover novel and more efficient synthetic strategies that might be overlooked by human chemists. The integration of AI into the design-make-test-analyze cycle promises to significantly shorten the timeline for developing new azepane-based molecules.
| AI/ML Application | Function | Impact on Research |
| Generative Models | Design of novel analogs | Accelerated discovery of compounds with optimized properties |
| Predictive Algorithms | Forecasting physicochemical and biological properties | Prioritization of high-potential drug candidates |
| Computer-Aided Synthesis Planning (CASP) | Proposing efficient synthetic routes | Reduction in time and resources for chemical synthesis |
Expanding Non-Biological Application Horizons and Material Science Integration
While the primary interest in azepane derivatives has been in medicinal chemistry, the unique properties imparted by the trifluoromethyl group suggest potential applications in materials science. mdpi.com Organofluorine compounds are known for their distinct electronic properties, thermal stability, and lipophilicity, which can be leveraged in the design of advanced materials. mdpi.com The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the phenyl ring in this compound. mdpi.com
Future research could explore the incorporation of this compound or its derivatives into polymers or other macromolecular structures. The presence of the trifluoromethyl group could enhance properties such as thermal resistance, chemical inertness, and dielectric performance, making these materials suitable for specialized applications in electronics or aerospace.
Furthermore, functionalized azepanes, such as azepanols and oxo-azepines, have been noted as useful epitopes and synthons in materials chemistry. nih.gov The specific spatial arrangement of functional groups on the flexible seven-membered ring could be exploited for the development of novel sensors, ligands for metal catalysis, or components of molecular recognition systems. Investigating the self-assembly properties of this compound derivatives could also lead to the creation of new supramolecular structures with interesting optical or electronic properties. This expansion into materials science represents a significant and largely untapped area for future research.
Q & A
Basic: What are the common synthetic routes for 2-[3-(Trifluoromethyl)phenyl]azepane, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization or substitution reactions. A validated method includes coupling 3-(trifluoromethyl)phenyl precursors with azepane intermediates via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) or nucleophilic aromatic substitution. For example, in related aryl-azepane syntheses, intermediates are generated by activating hydroxyl groups with triphenylphosphine and azodicarboxylates to form ether linkages, followed by cyclization under reduced pressure . Optimization involves temperature control (0°C for exothermic steps), solvent selection (tetrahydrofuran for solubility), and stoichiometric ratios (e.g., 1:1.25 molar ratio of substrate to triphenylphosphine to ensure complete conversion).
Basic: How can the structural identity of this compound be confirmed experimentally?
Answer:
Use a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy (for functional group verification). For crystallography, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, particularly effective for resolving trifluoromethyl group orientations and azepane ring puckering . In NMR, -NMR detects the trifluoromethyl signal (~-60 ppm), while -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and azepane protons (δ 1.5–3.0 ppm). Discrepancies in ring conformation between solid-state (X-ray) and solution (NMR) data should be analyzed using molecular dynamics simulations.
Advanced: How can computational docking studies predict the binding interactions of this compound with biological targets?
Answer:
AutoDock Vina is preferred for its scoring function accuracy and multithreading efficiency. Prepare the ligand by optimizing its geometry (DFT methods at B3LYP/6-31G* level) and assign partial charges. For the target protein, remove water molecules and co-crystallized ligands, then define the binding pocket using grid boxes (20 Å × 20 Å × 20 Å). Run docking simulations with exhaustiveness = 20 to ensure conformational sampling. Analyze top poses for hydrogen bonds (e.g., between the azepane nitrogen and Asp/Glu residues) and hydrophobic interactions (trifluoromethyl group with aromatic residues like Phe/Tyr). Validate predictions with experimental IC or SPR data .
Advanced: How can enantiomeric purity be resolved for this compound, and what analytical methods are critical?
Answer:
Chiral resolution via HPLC (Chiralpak IA/IB columns) or crystallization with chiral auxiliaries (e.g., tartaric acid derivatives). For HPLC, use hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid at 1 mL/min; retention times differ by 1–2 minutes for enantiomers. X-ray crystallography with SHELXL can confirm absolute stereochemistry by refining Flack parameters . Circular dichroism (CD) spectroscopy (190–250 nm) provides complementary data, with Cotton effects at ~210 nm (azepane ring) and ~230 nm (aryl groups).
Advanced: How should researchers address contradictions in experimental data (e.g., NMR vs. X-ray) for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. rigid crystal structures). For NMR/X-ray mismatches:
Perform variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for axial/equatorial protons).
Use DFT calculations (Gaussian09) to compare energy minima of NMR-derived and X-ray structures.
Validate with NOESY NMR to identify through-space correlations consistent with the dominant conformation.
Re-examine crystallographic data for disorder modeling (SHELXL’s PART instruction) to rule out refinement artifacts .
Basic: What are the key stability considerations for storing this compound?
Answer:
The compound is sensitive to moisture and light due to the hydrolytically labile trifluoromethyl group and azepane’s basicity. Store under inert gas (argon) at –20°C in amber vials. Monitor stability via HPLC (C18 column, acetonitrile:water = 70:30) to detect degradation products (e.g., hydrolyzed azepane or defluorinated byproducts). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life under standard conditions .
Advanced: How can researchers design SAR studies for this compound derivatives?
Answer:
Structure-activity relationship (SAR) studies require systematic variation:
Core modifications : Replace azepane with piperidine or morpholine to assess ring size/heteroatom impact.
Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl para-position to modulate electron density.
Stereochemistry : Synthesize and test R/S enantiomers separately (see FAQ 4).
Assays : Use radioligand binding (for receptor affinity) and functional assays (cAMP/GTPγS for efficacy). Correlate results with docking poses (AutoDock Vina) to identify critical interactions .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Answer:
Intermediate purification : Use flash chromatography (silica gel, ethyl acetate:hexane gradient) after each step to remove byproducts.
Catalyst optimization : Switch from Pd(PPh) to XPhos Pd G3 for Suzuki couplings to reduce homocoupling.
Protecting groups : Temporarily protect the azepane nitrogen with Boc groups to prevent side reactions during arylations.
Scale-up adjustments : Replace THF with 2-MeTHF for safer, higher-boiling solvent in Mitsunobu reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
